N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide
Overview
Description
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide is a useful research compound. Its molecular formula is C11H12FN3O2S and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.06342597 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, including N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide, have been significant in the development of synthetic bacteriostatic antibiotics. They have found applications beyond antibacterial treatments, being used in therapies against various conditions including cancer, glaucoma, inflammation, and Alzheimer’s disease due to their role as inhibitors of enzymes like tyrosine kinase, human immunodeficiency virus protease-1 (HIV-1), and histone deacetylase 6 (Gulcin & Taslimi, 2018).
Environmental Degradation and Monitoring of Sulfonamides
The environmental fate, biodegradability, and transformation pathways of sulfonamide compounds have been subjects of review to understand their impact and behavior in aquatic environments. Studies focus on microbial degradation and the potential of sulfonamides to form persistent degradation products, highlighting the importance of monitoring and evaluating their environmental presence and impact (Liu & Avendaño, 2013).
Antioxidant Activity and Analysis
Sulfonamide compounds have been studied for their antioxidant activity, which is crucial in various applications ranging from food preservation to medicinal uses. Analytical methods for determining the antioxidant capacity of sulfonamides, including spectrophotometry and electrochemical biosensors, have been reviewed, emphasizing their potential benefits and applications in different fields (Munteanu & Apetrei, 2021).
Methane Oxidation and Environmental Applications
The role of methanotrophs in methane oxidation has been explored, with sulfonamide compounds potentially playing a role in enhancing the efficiency of methane utilization for environmental and industrial applications. Methanotrophs can utilize methane to produce valuable products like biopolymers and lipids, demonstrating the intersection of microbial processes with sulfonamide chemistry for environmental sustainability (Strong, Xie, & Clarke, 2015).
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2S/c1-18(16,17)14-11-6-13-15(8-11)7-9-2-4-10(12)5-3-9/h2-6,8,14H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPQKVCNCLDBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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